Ro4987655, also known as selumetinib, is a small molecule inhibitor that has been investigated for its potential application in cancer treatment. Its primary target is a protein called mitogen-activated protein kinase kinase 1 (MEK1) []. MEK1 plays a crucial role in a signaling pathway involved in cell growth and proliferation. By inhibiting MEK1, Ro4987655 disrupts this pathway, potentially leading to the suppression of cancer cell growth [].
Research on Ro4987655 has focused on its efficacy against cancers driven by mutations in the RAS-RAF signaling pathway, a common feature in various malignancies []. Studies have explored its use as a single agent and in combination with other therapies.
Early clinical trials evaluated the effectiveness of Ro4987655 as a single agent in patients with advanced cancers harboring RAS-RAF mutations. These studies showed promising results, with some patients experiencing tumor shrinkage or disease stabilization [].
Researchers have also investigated the potential of combining Ro4987655 with other chemotherapeutic agents or targeted therapies. The rationale behind this approach is to target different aspects of cancer cell survival and proliferation, potentially leading to improved outcomes [].